4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes chlorophenyl, hydroxyphenyl, and phenyl groups attached to a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, and phenylacetonitrile.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-(4-hydroxyphenyl)-6-phenylpyridin-2(1H)-one: Similar in structure but may have different substituents or functional groups.
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one: Contains a methoxy group instead of a hydroxy group.
4-(4-Chlorophenyl)-3-(4-aminophenyl)-6-phenylpyridin-2(1H)-one: Contains an amino group instead of a hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
143726-10-7 |
---|---|
Molecular Formula |
C23H16ClNO2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(4-hydroxyphenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C23H16ClNO2/c24-18-10-6-15(7-11-18)20-14-21(16-4-2-1-3-5-16)25-23(27)22(20)17-8-12-19(26)13-9-17/h1-14,26H,(H,25,27) |
InChI Key |
LWLCMJGKHLIFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.